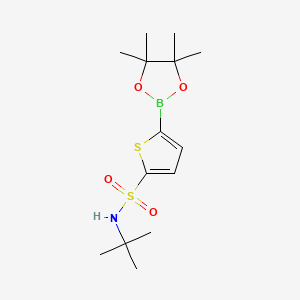
N-tert-ブチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)チオフェン-2-スルホンアミド
説明
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H24BNO4S2 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
有機化学では、この化合物は前駆体として鈴木・宮浦クロスカップリング反応に用いられます 。この反応は、複雑な有機分子を合成する上で不可欠なステップである炭素-炭素結合を形成する上で重要です。ボロン酸部分は、パラジウム触媒の存在下でハロゲン含有化合物と反応して新しいC-C結合を形成します。
医薬品化学
ボロン酸誘導体は、医薬品の開発において非常に重要です。 これらは、プロテアソームやセリンプロテアーゼなどの酵素の阻害剤を含む、さまざまな生物活性分子の合成に使用されます 。これらの阻害剤は、癌やウイルス感染症などの病気の治療に潜在的な用途があります。
材料科学
材料科学では、これらの化合物は、難燃性や耐久性の向上など、独自の特性を持つ新規ポリマーやコーティングを作成するために使用できます 。化合物内のホウ素原子は、他の元素と強い共有結合を形成することができ、安定性の向上した材料につながります。
農薬化学
ボロン酸部分は、殺虫剤や除草剤として使用される化合物にも見られます 。害虫の生物学的プロセスを妨げるその能力は、作物を保護するための農薬化学において貴重な成分です。
エネルギー研究
エネルギー分野では、ボロン酸誘導体は、有機光起電セルでの使用について研究されています 。これらの化合物は、電子受容体またはドナーとして機能することができ、光を電気エネルギーに変換する上で不可欠です。
化学工学
これらの化合物は、触媒設計や化学センサーなどの化学工学プロセスで使用されます 。ボロン酸基はさまざまな基質に結合することができるため、さまざまな化学物質の存在を検出するのに役立ちます。
生体結合技術
生化学では、ボロン酸は生体結合に使用されます。これは、2つの分子を結合させるプロセスです 。これは、化合物が癌細胞を特異的に標的とする分子に結合できる、標的化された薬物送達システムの開発において特に役立ちます。
環境科学
最後に、環境科学では、これらの化合物は、水や土壌から汚染物質を除去するために使用されます 。さまざまな汚染物質と安定な錯体を形成する能力により、より効率的な浄化方法が可能になります。
作用機序
Mode of Action
Compounds with a similar structure have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide may interact with its targets in a similar manner.
生化学分析
Biochemical Properties
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the sulfonamide group in the compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins, thereby modifying their activity .
Cellular Effects
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by inhibiting specific signaling pathways that are crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The boron-containing dioxaborolan group in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity . This interaction can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, while higher dosages can lead to adverse effects such as organ toxicity and changes in metabolic function . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to potentially harmful.
Metabolic Pathways
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSWELPLNFWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


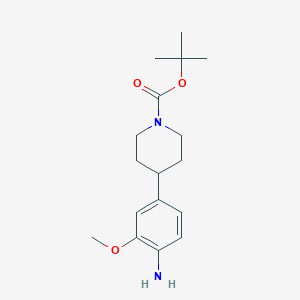

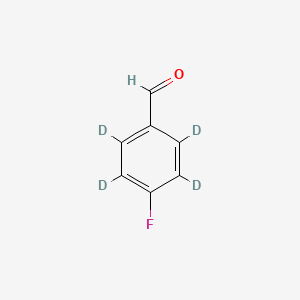
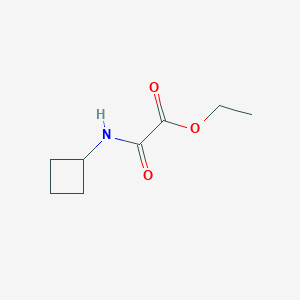
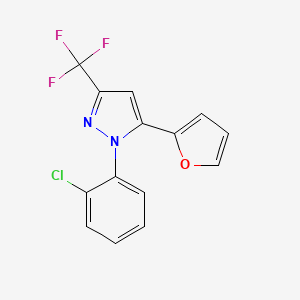
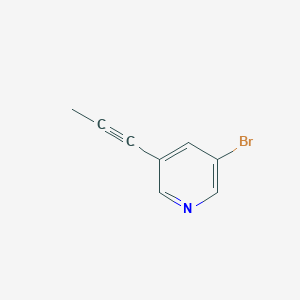
![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
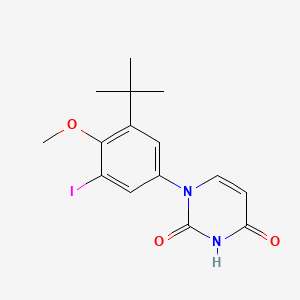
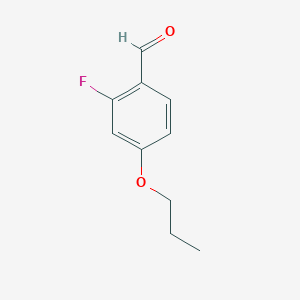
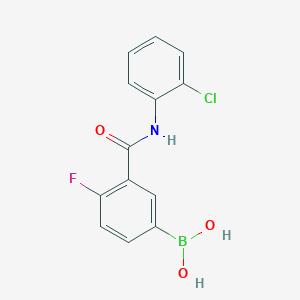
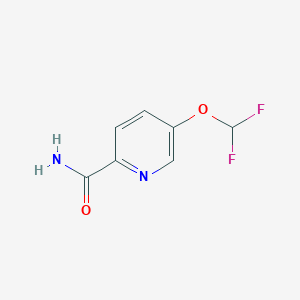
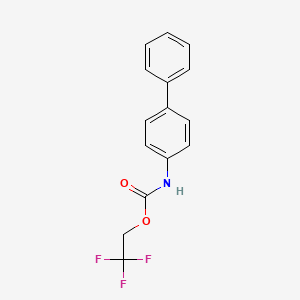
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
